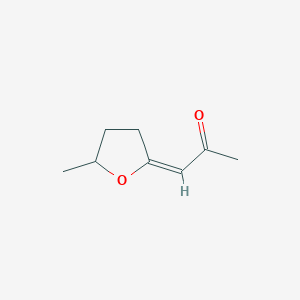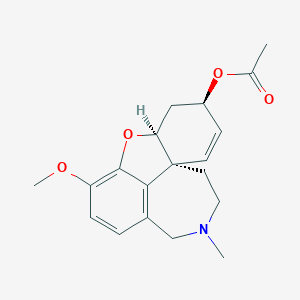![molecular formula C25H33BrO6 B124932 (1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one CAS No. 313474-59-8](/img/structure/B124932.png)
(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Übersicht
Beschreibung
(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one, also known as (1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one, is a useful research compound. Its molecular formula is C25H33BrO6 and its molecular weight is 509.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
Compounds with intricate structures, such as the one described, often exhibit biological activities that can be harnessed for cancer research. For instance, a study on a new type of phorbol ester from Jatropha curcas L. showed tumor-promoting activity, indicating the potential of complex molecules in understanding cancer mechanisms and therapy (Hirota et al., 1988). Similarly, derivatives of myricetin from Mimosa pudica have been studied for their anticancer activity, suggesting the relevance of such complex compounds in therapeutic applications (Jose et al., 2016).
Cardioprotective Effects
Complex molecules can also exhibit cardioprotective effects. For example, a study on sodium 5-bromo-2-(α-hydroxypentyl) benzoate showed significant cardioprotective effects on ischemia-reperfusion (I/R) injury, highlighting the potential of structurally complex compounds in cardiovascular research (Xiao et al., 2019).
Role in Metabolic Pathways
Complex compounds often play roles in metabolic pathways. Research on the metabolism of certain brominated compounds in rats has provided insights into their biotransformation and potential effects on biological systems (Kanamori et al., 2002). This suggests the importance of understanding the metabolic pathways of complex compounds for their safe and effective application in scientific research.
Neuropharmacological Applications
Complex compounds may have applications in neuropharmacology. For instance, research on orexin receptor mechanisms and their impact on compulsive food consumption in rats highlights the potential of compounds targeting specific receptors in the brain for the treatment of disorders like binge eating (Piccoli et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely distributed in almost all tissues and organs. They play a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation.
Mode of Action
This compound acts as an agonist at the glucocorticoid receptor . It binds to the receptor and induces a conformational change, which allows the receptor to translocate into the nucleus. Once inside the nucleus, the receptor complex can bind to specific DNA sequences called glucocorticoid response elements, leading to the transcription of target genes. This can result in the suppression of inflammatory and immune responses .
Biochemical Pathways
The activation of the glucocorticoid receptor leads to the modulation of various biochemical pathways. One of the key pathways affected is the NF-κB pathway , which plays a central role in the regulation of immune and inflammatory responses. The activated glucocorticoid receptor complex can inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and chemokines .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The action of this compound results in the suppression of allergic, inflammatory, and immune responses . This can lead to a reduction in symptoms associated with conditions such as neurodermatitis, eczema, psoriasis, joint pain, and asthma . In addition, it has been used against diabetic macular edema .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as age, sex, genetic makeup, and health status can also influence its pharmacokinetics and pharmacodynamics .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33BrO6/c1-4-5-21-31-20-11-17-16-7-6-14-10-15(28)8-9-22(14,2)24(16,26)18(29)12-23(17,3)25(20,32-21)19(30)13-27/h8-10,16-18,20-21,27,29H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCBAYFDFDDEM-QRXHXLOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D7Dsy2P2HX | |
CAS RN |
313474-59-8 | |
| Record name | 9alpha-Bromobudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9.ALPHA.-BROMOBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7DSY2P2HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



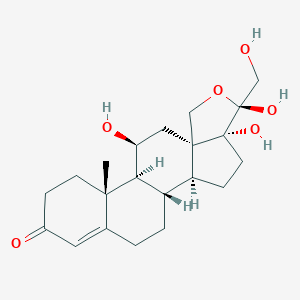
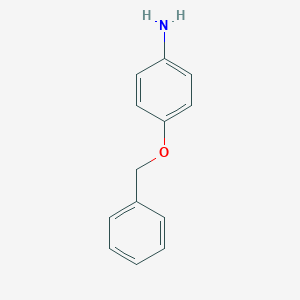

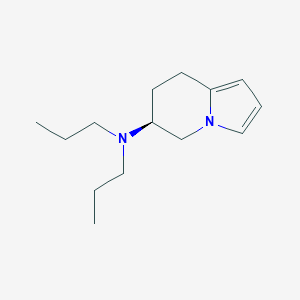

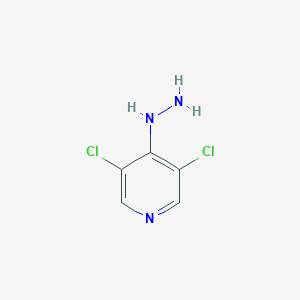
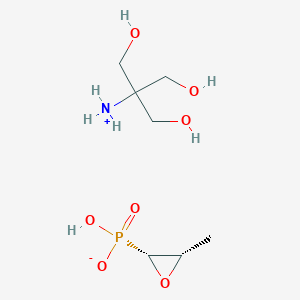

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

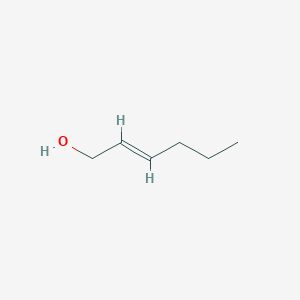
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)
